molecular formula C10H10N2O2 B8614072 1-Cyclopropyl-3-(pyrimidin-4-yl)propane-1,3-dione CAS No. 60651-76-5

1-Cyclopropyl-3-(pyrimidin-4-yl)propane-1,3-dione

Cat. No. B8614072
CAS RN: 60651-76-5
M. Wt: 190.20 g/mol
InChI Key: JXSMKJORXWQUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(pyrimidin-4-yl)propane-1,3-dione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-3-(pyrimidin-4-yl)propane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-3-(pyrimidin-4-yl)propane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60651-76-5

Product Name

1-Cyclopropyl-3-(pyrimidin-4-yl)propane-1,3-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-cyclopropyl-3-pyrimidin-4-ylpropane-1,3-dione

InChI

InChI=1S/C10H10N2O2/c13-9(7-1-2-7)5-10(14)8-3-4-11-6-12-8/h3-4,6-7H,1-2,5H2

InChI Key

JXSMKJORXWQUIW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC(=O)C2=NC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 1.4 g. of methyl-4-pyrimidinecarboxylate, 1.7 g. of cyclopropylmethyl ketone, 1.2 g. of sodium methoxide and 40 ml. of benzene is heated under reflux for 4 hours. The mixture is diluted with 40 ml. of water and the benzene phase is removed. The aqueous mixture is made weakly acidic with dilute hydrochloric acid and extracted with chloroform. The cloroform solution is dried over magnesium sulfate and concentrated under reduced pressure to give light brown crystals, which are recrystallized from hexane to provide straw-colored crystals, melting point 81°-84°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.